molecular formula C20H22O4 B8489384 Diethyl [([1,1'-biphenyl]-2-yl)methyl]propanedioate CAS No. 78383-16-1

Diethyl [([1,1'-biphenyl]-2-yl)methyl]propanedioate

Cat. No.: B8489384
CAS No.: 78383-16-1
M. Wt: 326.4 g/mol
InChI Key: VYINXLXLLGEMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [([1,1'-biphenyl]-2-yl)methyl]propanedioate is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

78383-16-1

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

diethyl 2-[(2-phenylphenyl)methyl]propanedioate

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)18(20(22)24-4-2)14-16-12-8-9-13-17(16)15-10-6-5-7-11-15/h5-13,18H,3-4,14H2,1-2H3

InChI Key

VYINXLXLLGEMKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 12.5 g (0.54 mole) of sodium hydride (25 g of a 50% dispersion in mineral oil) in 300 ml of dimethylformamide and 900 ml of benzene was placed under a nitrogen atmosphere and cooled to 0° C. To this mixture, 104.3 g (0.9 moles) of diethyl malonate was added dropwise during a 5 minute period and the mixture was stirred until hydrogen evolution ceased. 2-(Bromomethyl)biphenyl (117 g, 0.47 mole) was then added at 0° C. Upon complete addition the reaction mixture was stirred at 0° C. for 30 minutes, then was allowed to warm to ambient temperature with stirring for one hour. The reaction mixture was poured into 500 ml of water, the layers separated, and the aqueous layer washed with two portions of 250 ml each of diethyl ether. The organic layer was combined with the ether washings, and the whole was washed with one portion of 500 ml of aqueous 5% hydrochloric acid, one portion of 500 ml of water, one portion of 300 ml of a solution saturated with sodium bicarbonate, and finally, one portion of 500 ml of water. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to an oil residue. The oil was distilled under reduced pressure to give 149.0 g of diethyl (2-phenylbenzyl)malonate; b.p. 175°-180° C./0.8-0.9 mm. The nmr spectrum was consistent with the proposed structure.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
104.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
117 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
900 mL
Type
solvent
Reaction Step Six

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